2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The presence of the pyridazinone moiety in the structure makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
The synthesis of 2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one typically involves multiple steps, including the formation of the pyridazinone ring and subsequent functionalization. One common synthetic route involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be used to convert nitro groups to amines, typically using reagents like sodium borohydride or catalytic hydrogenation.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, this compound is valuable in organic synthesis and medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, pyridazinone derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various therapeutic effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar compounds to 2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one include other pyridazinone derivatives, such as:
2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3-one: A potent cyclooxygenase-2 inhibitor.
1,2 dihydro-5-[4-(1H-imidazo-l-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile: Known for its ionotropic activity.
Properties
IUPAC Name |
2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-26-18-5-3-2-4-15(18)16-10-11-19(21-20-16)27-12-17(23)13-6-8-14(9-7-13)22(24)25/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFGXPBZSVLTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.